1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-11(18-2)10(5-8)17-12-9(6-16-17)13(19)15-7-14-12/h3-7H,1-2H3,(H,14,15,19) |
InChI Key |
PGEIZBKFGLJXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ortho-Amino Pyrazole Derivatives with Nitriles
One common approach involves cyclization of ortho-amino esters of substituted pyrazoles with aliphatic or aromatic nitriles under acidic conditions. For example, the reaction of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with nitriles in dioxane under dry HCl gas flow leads to pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This method can be performed conventionally or under microwave irradiation to improve yields and reduce reaction times. The crude product is isolated by basification and recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ortho-amino ester of substituted pyrazole + nitrile in dioxane | Cyclization under dry HCl gas flow (6 h) |
| 2 | Basification with 5% NaOH, filtration | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives |
Microwave-assisted synthesis offers advantages such as higher yields, shorter reaction times, and better workup compared to conventional heating.
Chlorination and Subsequent Hydrazinolysis
Another method starts with chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride in the presence of trimethylamine to yield the 4-chloro derivative. This intermediate undergoes hydrazinolysis under reflux to form the 4-hydrazinyl derivative, which can be further condensed with aromatic aldehydes or ketones to introduce various substituents.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one + POCl3, TMA | 4-chloro-6-methyl derivative |
| 2 | Hydrazine hydrate, reflux | 4-hydrazinyl derivative |
| 3 | Condensation with aromatic aldehydes/ketones | Substituted pyrazolo[3,4-d]pyrimidines |
This route allows for structural diversification but requires careful control of reaction conditions to avoid side reactions.
Thiolation via Reaction with Carbon Disulfide or Thiourea
To introduce the thiol group at the 4-position, pyrazolo[3,4-d]pyrimidine derivatives can be treated with sulfur-containing reagents such as carbon disulfide or thiourea under basic or acidic conditions. For example, fusion of carboxylic acid amide derivatives of pyrazolo[3,4-d]pyrimidine with thiourea yields 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine derivatives. Alternatively, reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with phenyl isothiocyanate in dimethylformamide furnishes pyrazolo[3,4-d]pyrimidine-6-thione compounds.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidine carboxylic acid amide + thiourea, fusion | 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine |
| 2 | 5-amino-1H-pyrazole-4-carbonitrile + phenyl isothiocyanate, DMF | Pyrazolo[3,4-d]pyrimidine-6-thione |
These methods are effective for installing thiol or thione functionalities, which can be further manipulated to obtain the target thiol compound.
Direct Cyclization Using Triethyl Orthoformate and Related Reagents
Some syntheses employ triethyl orthoformate-mediated cyclization of enaminonitrile intermediates with pyrazole carbonitriles to form pyrazolo[3,4-d]pyrimidine derivatives. Subsequent treatment with ammonia or hydrazine derivatives can yield amino or hydrazino-substituted pyrazolopyrimidines, which can be converted to thiol derivatives by reaction with sulfur sources.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization with nitriles under HCl gas (conventional/microwave) | Ortho-amino ester + nitriles + dry HCl gas | High yields, microwave reduces time | Requires handling of dry HCl gas |
| Chlorination + hydrazinolysis + condensation | POCl3, TMA, hydrazine hydrate, aldehydes/ketones | Allows structural diversity | Multi-step, sensitive to conditions |
| Thiolation with thiourea or carbon disulfide | Thiourea, carbon disulfide, fusion or reflux | Direct thiol introduction | Harsh conditions, possible side reactions |
| Triethyl orthoformate cyclization | Triethyl orthoformate, ammonia/hydrazine | Versatile intermediate formation | Requires multiple steps |
Research Findings and Optimization Notes
- Microwave-assisted cyclization significantly improves reaction efficiency and yield compared to conventional heating.
- Chlorination with phosphorus oxychloride is a reliable method to activate the 4-position for nucleophilic substitution, facilitating subsequent hydrazinolysis and functionalization.
- Thiolation reactions require careful control of temperature and reaction time to avoid decomposition or overreaction; fusion methods with thiourea are commonly used but may require purification steps.
- The choice of solvent (e.g., dioxane, DMF, ethanol) and base (e.g., KOH, NaOH) influences the reaction rate and product purity.
- Spectral and elemental analyses (NMR, IR, MS, elemental analysis) are essential for confirming the structure and purity of intermediates and final products.
Summary Table of Key Synthetic Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Formation of substituted pyrazole | Starting pyrazole derivative with 2-methoxy-5-methylphenyl substituent | Substituted pyrazole intermediate |
| 2 | Cyclization to pyrazolo[3,4-d]pyrimidine | Ortho-amino ester + nitrile, dry HCl gas, dioxane, microwave or conventional heating | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative |
| 3 | Chlorination at 4-position | Phosphorus oxychloride, trimethylamine | 4-chloro-pyrazolo[3,4-d]pyrimidine |
| 4 | Hydrazinolysis | Hydrazine hydrate, reflux | 4-hydrazinyl derivative |
| 5 | Thiolation | Thiourea or carbon disulfide, fusion/reflux | 4-thiol substituted pyrazolo[3,4-d]pyrimidine |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring and pyrazolo[3,4-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core is highly versatile, allowing diverse substitutions that modulate biological activity. Key analogs include:
Key Observations :
- Thiol vs. Amine/Oxy Groups : Thiol-containing derivatives (e.g., ) may exhibit distinct redox properties compared to urea-linked () or amine-substituted analogs ().
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl in ) enhance binding affinity in hydrophobic environments, while electron-donating groups (e.g., methoxy in the target compound) improve solubility .
Biological Activity
1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused heterocyclic structure. The presence of the thiol group (–SH) is significant as it can participate in various biochemical reactions, potentially influencing the compound's reactivity and biological activity.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). An MTT assay indicated an IC50 value of approximately 54.25% inhibition against HepG2 cells and 38.44% against HeLa cells, suggesting substantial antiproliferative activity .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds within this class have been shown to modulate serine-threonine kinases, which are crucial in cancer progression .
Antioxidant Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidines possess antioxidant properties:
- Free Radical Scavenging : The compound has been tested for its ability to scavenge free radicals, with results indicating a notable increase in antioxidant capacity compared to controls . This property may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Cellular Studies : In vitro studies on BV-2 microglial cells demonstrated that the compound could reduce LPS-induced inflammation. It inhibited the production of pro-inflammatory cytokines and reduced microglial activation .
- In Vivo Evidence : Animal models have confirmed these findings, showing reduced astrocyte proliferation in LPS-injected mice treated with the compound .
Summary of Research Findings
Case Studies
-
Case Study on Anticancer Activity :
A study published in MDPI evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The findings suggested that modifications at specific positions significantly enhance their activity against different cancer types . -
Case Study on Neuroprotection :
Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it effectively mitigated glutamate-induced oxidative neurotoxicity in HT-22 cells, further supporting its potential therapeutic applications in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
